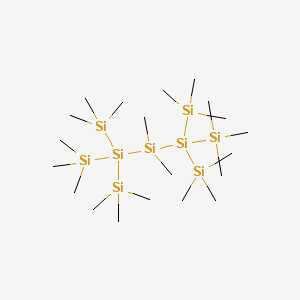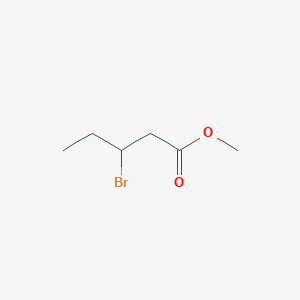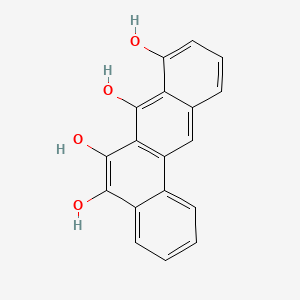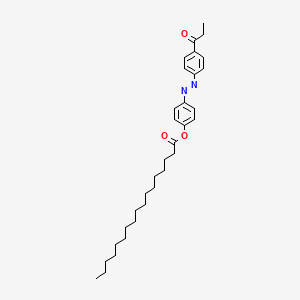
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, is a silicon-based compound with a unique structure characterized by multiple silicon atoms and extensive methyl and trimethylsilyl substitutions. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their applications in various fields, including materials science and electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, typically involves the reaction of chlorosilanes with lithium or sodium in the presence of a catalyst. One common method is the reaction of 1,5-dilithiodecaphenyl-n-pentasilane with chloro-diorganophosphanes . This reaction is carried out under controlled conditions to ensure the formation of the desired pentasilane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of one or more methyl or trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenated compounds and catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, involves its interaction with various molecular targets and pathways. The extensive methyl and trimethylsilyl substitutions influence its reactivity and stability. The compound can interact with other molecules through silicon-silicon and silicon-carbon bonds, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecaphenyl-n-heptasilane: Another silicon-based compound with a similar backbone structure but different substituents.
1,5-bis(diphenylphosphanyl)decaphenyl-n-pentasilane: Contains phosphorus substituents, offering different reactivity and applications.
Uniqueness
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, is unique due to its extensive methyl and trimethylsilyl substitutions, which provide it with distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
| 78365-61-4 | |
Molekularformel |
C20H60Si9 |
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
dimethyl-bis[tris(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C20H60Si9/c1-21(2,3)28(22(4,5)6,23(7,8)9)27(19,20)29(24(10,11)12,25(13,14)15)26(16,17)18/h1-20H3 |
InChI-Schlüssel |
OGHRQDIIVHKBET-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)

![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/no-structure.png)
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)

